molecular formula C15H20O2 B2837640 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid CAS No. 1216294-17-5

3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid

Cat. No.: B2837640
CAS No.: 1216294-17-5
M. Wt: 232.323
InChI Key: RZYZJFXVXGDICZ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid is a complex organic compound characterized by its unique structure, which includes an indenyl group attached to a 4-methylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the indenyl group. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide under acidic conditions. Subsequent steps may include oxidation, reduction, and esterification reactions to introduce the 4-methylpentanoic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or alkyl lithium compounds.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or alkanes.

  • Substitution: Generation of various substituted indenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • Indole derivatives

  • 2,3-Dihydro-1H-inden-5-yl compounds

  • Other substituted pentanoic acids

Uniqueness: 3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

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Biological Activity

3-(2,3-Dihydro-1H-inden-5-yl)-4-methylpentanoic acid is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15H22O2
  • Molecular Weight : 234.34 g/mol
  • IUPAC Name : this compound

The presence of the dihydroindene moiety may contribute to its unique biological properties, particularly in cancer research and anti-inflammatory applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of dihydroindene have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines.

CompoundIC50 (µM)Inhibition (%)
Compound 12d3.24 ± 0.1059.81 ± 3.84
CA-4 (Control)1.99 ± 0.1578.55 ± 1.85

These results indicate that modifications to the dihydroindene structure can enhance anticancer efficacy, with specific substitutions leading to improved binding at the colchicine site on tubulin .

The mechanism by which these compounds exert their effects often involves:

  • Tubulin Binding : Compounds like this compound may bind to the colchicine site of tubulin, inhibiting microtubule formation and disrupting mitotic processes.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest at the G2/M phase, preventing further cell division and growth .

Anti-inflammatory Effects

In addition to anticancer properties, there is emerging evidence regarding the anti-inflammatory potential of this compound class. The structural attributes of this compound suggest it may modulate inflammatory pathways through:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been reported to reduce levels of TNF-alpha and IL-6 in vitro.
  • Regulation of Immune Responses : The compound may influence T-cell activation and proliferation, which are critical in inflammatory responses .

Study on Cancer Cell Lines

A notable study focused on a series of dihydroindene derivatives, including those structurally related to this compound. The findings indicated that these compounds exhibited:

  • Significant inhibition rates against various cancer cell lines (K562, HeLa).
  • Dose-dependent effects , with lower concentrations yielding substantial growth inhibition.

The study emphasized the importance of structural modifications in enhancing biological activity .

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10(2)14(9-15(16)17)13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYZJFXVXGDICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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